molecular formula C26H30N4O2 B2812965 N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide CAS No. 1251552-66-5

N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide

Numéro de catalogue: B2812965
Numéro CAS: 1251552-66-5
Poids moléculaire: 430.552
Clé InChI: SZRKUSKYUDTSJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a pyrido[4,3-d]pyrimidine derivative characterized by a bicyclic core with a 4-oxo group and multiple methyl-substituted aromatic moieties. The compound features:

  • A pyrido[4,3-d]pyrimidin-4-one scaffold, which is a nitrogen-rich heterocyclic system.
  • A 2,5-dimethylphenyl group attached via an acetamide linker.
  • A 2-methyl substituent on the pyrido ring and a 3-methylbenzyl group at position 6.

Propriétés

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-17-6-5-7-21(12-17)14-29-11-10-23-22(15-29)26(32)30(20(4)27-23)16-25(31)28-24-13-18(2)8-9-19(24)3/h5-9,12-13H,10-11,14-16H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRKUSKYUDTSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrido[4,3-d]pyrimidine
  • Substituents : Dimethylphenyl and methyl groups
  • Functional Groups : Acetamide and keto groups

This complex structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that pyrido[4,3-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activating intrinsic apoptotic pathways.
  • Inhibition of Metastasis : Reducing the invasiveness of cancer cells.

A notable study demonstrated that a related compound exhibited an IC50 value of 0.03 mM against certain cancer cell lines, indicating potent activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been reported to show activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Pyrido[4,3-d]pyrimidine derivatives have also been linked to anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar scaffolds have been shown to inhibit various kinases involved in cancer progression.
  • Receptor Modulation : Some studies suggest that these compounds may act as ligands for specific receptors involved in cell signaling pathways.
  • Oxidative Stress Modulation : By reducing oxidative stress markers in cells, these compounds may exert protective effects against cellular damage.

Study 1: Anticancer Screening

A screening study identified a novel anticancer compound from a library that included derivatives similar to the target compound. The results showed significant cytotoxicity against multiple cancer cell lines with a focus on mechanisms involving apoptosis and cell cycle modulation .

Study 2: Antimicrobial Testing

In a series of tests against common bacterial strains (e.g., E. coli and S. aureus), related pyrido[4,3-d]pyrimidine compounds demonstrated minimum inhibitory concentrations (MIC) suggesting effective antimicrobial properties.

Data Summary

Biological ActivityMechanismIC50 / MIC ValuesReference
AnticancerCell cycle arrest0.03 mM
AntimicrobialCell wall synthesis inhibitionVaries by strain
Anti-inflammatoryCytokine inhibitionNot specified

Comparaison Avec Des Composés Similaires

Structural Features

The target compound shares structural motifs with several pyrimidine and pyrido-pyrimidine derivatives (Table 1). Key distinctions include:

Table 1: Structural Comparison

Compound Name (Source) Core Structure Key Substituents
Target Compound Pyrido[4,3-d]pyrimidin-4-one 2-Methyl, 6-(3-methylbenzyl), N-(2,5-dimethylphenyl)acetamide
Pyrido[4,3-d]pyrimidin-4-one 7-Methyl, N-phenylacetamide, thieno ring
Dihydropyrimidin-4-one SCH2 group, 2,3-dichlorophenyl
Pyrazolo[3,4-d]pyrimidine Fluorinated chromen-4-one, isopropoxy group
  • Heterocyclic Core: While the target and share a pyrido[4,3-d]pyrimidin core, and 6 feature dihydropyrimidin and pyrazolo-pyrimidine cores, respectively. The thieno ring in introduces sulfur, altering electronic properties.
  • Substituents : The target’s methylbenzyl and dimethylphenyl groups enhance lipophilicity, whereas chlorine () and fluorine () increase polarity and metabolic stability.

Physicochemical Properties

Table 3: Physicochemical Properties

Compound Name (Source) Melting Point (°C) Molecular Weight Key Spectral Data (IR/NMR)
Target Compound Not reported ~495 (estimated) Likely C=O stretch ~1730 cm⁻¹ (amide)
143–145 369.44 δ 2.10 (COCH3), 7.37–7.47 (Ar-H)
230–232 344.21 δ 12.50 (NH), 4.12 (SCH2)
302–304 571.20 Fluorine-specific shifts (not detailed in evidence)
  • The target’s methyl groups likely reduce melting points compared to chlorinated ( ) or fluorinated ( ) analogs, which exhibit stronger intermolecular forces.
  • IR data for the acetamide group (C=O ~1730 cm⁻¹) aligns with .

Q & A

Q. Q1: What are the key steps and challenges in synthesizing N-(2,5-dimethylphenyl)-2-{...}acetamide?

Answer: Synthesis typically involves multi-step reactions, including cyclization of pyrido[4,3-d]pyrimidinone intermediates and functionalization of the acetamide side chain. Critical steps include:

  • Cyclization : Reaction temperature (80–120°C) and solvent selection (e.g., DMF or THF) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields often below 60% due to steric hindrance from the 3-methylphenylmethyl group .
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H NMR spectroscopy are used to track reaction progress and confirm structural integrity .

Q. Q2: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

  • 1^1H NMR : Identifies substituent environments (e.g., methyl groups at δ ~2.1–2.3 ppm and aromatic protons at δ ~6.8–7.5 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, and S percentages (e.g., deviations <0.3% indicate high purity) .

Advanced Research Questions

Q. Q3: How can reaction conditions be optimized to improve yield and purity?

Answer: Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions for sensitive intermediates (e.g., pyrimidinone formation) .
  • Purification : Gradient elution in HPLC or preparative TLC to resolve structurally similar byproducts .

Q. Table 1: Example Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–140°C110°C+25%
Solvent (DMF:THF)1:1 to 1:41:3+15%
Catalyst Loading5–15 mol%10 mol%+10%

Q. Q4: How can structure-activity relationships (SAR) be explored for this compound?

Answer: SAR studies require:

  • Analog Synthesis : Modifying substituents (e.g., replacing 3-methylphenyl with halogenated aryl groups) to assess bioactivity changes .
  • Biological Assays : Testing analogs against target enzymes (e.g., kinases) or cellular models to correlate structural features (e.g., methyl group placement) with potency .
  • Computational Docking : Molecular modeling (e.g., AutoDock) predicts binding interactions, guiding rational design .

Q. Q5: How should researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from assay conditions or target specificity. Mitigation approaches include:

  • Standardized Protocols : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations .
  • Meta-Analysis : Compare data across published studies to identify trends (e.g., higher activity in lipophilic environments) .
  • In Vivo Validation : Confirm in vitro findings using animal models to account for pharmacokinetic variables .

Q. Q6: What computational tools are recommended for predicting pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on lipophilicity (LogP) and polar surface area .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model compound behavior in biological membranes .
  • QSAR Models : Relate structural descriptors (e.g., Hammett constants) to observed toxicity or efficacy .

Methodological Guidance

Q. Q7: What strategies are effective for scaling up synthesis without compromising purity?

Answer:

  • Batch Size Increments : Gradually increase reaction scale (e.g., 1 mmol → 100 mmol) while monitoring exothermic side reactions .
  • Automated Systems : Use robotic platforms for precise control of reagent addition and temperature .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Q8: How can researchers validate target engagement in cellular assays?

Answer:

  • Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates .
  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of targets upon compound binding .
  • CRISPR Knockouts : Confirm activity loss in target-deficient cell lines .

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